molecular formula C14H20N2 B3053165 Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- CAS No. 515145-31-0

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-

Cat. No.: B3053165
CAS No.: 515145-31-0
M. Wt: 216.32 g/mol
InChI Key: HYQWHUCTTYCIAU-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- is a bicyclic heterocyclic compound featuring a fused pyrrole and pyrimidine ring system with a saturated backbone (octahydro) and a benzyl (phenylmethyl) substituent at the 1-position. Its molecular formula is C₁₃H₂₀N₂ (calculated based on analogs in ), with a molecular weight of ~204.3 g/mol.

Properties

IUPAC Name

1-benzyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-6-13(7-3-1)12-16-11-5-10-15-9-4-8-14(15)16/h1-3,6-7,14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQWHUCTTYCIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(C1)CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473533
Record name Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515145-31-0
Record name Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Cyclization of Amino Keto Esters

A foundational approach involves reductive cyclization of amino keto esters to form the piperazine-like intermediate, as demonstrated in analogous pyrrolo[1,2-a]pyrazinones. For the target pyrimidine derivative, a modified pathway employs pyrrolidine-2-carboxylate derivatives:

  • Intermediate synthesis : Condensation of 2-aminopyrrolidine with α-acetyl-γ-butyrolactone under Dean-Stark conditions with p-toluenesulfonic acid (PTSA) catalyzes the formation of a dihydrofuranone intermediate.
  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) induces ring closure, yielding the pyrimidine core.
  • Alkylation : Benzylation via benzyl bromide in the presence of a base (e.g., K₂CO₃) introduces the phenylmethyl group.

Critical parameters :

  • Solvent choice (toluene for azeotropic water removal).
  • Temperature control during cyclization (reflux conditions).

Dieckmann Cyclization for Ring Closure

The Dieckmann cyclization , an intramolecular ester condensation, offers an alternative route to form the pyrimidine ring:

  • Ester formation : React pyrrolidine-2-carboxylic acid with methyl bromoacetate to generate a diester.
  • Cyclization : Base-mediated (e.g., NaOMe) cyclization forms the six-membered pyrimidine ring.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the ring system to the octahydro state.

Example protocol :

  • Substrate : Methyl 3-(pyrrolidin-2-yl)propanoate.
  • Conditions : 0.1 M NaOMe in MeOH, 80°C, 12 h.
  • Yield : ~70% (reported for analogous systems).

Stereoselective Hydrogenation

The octahydro configuration necessitates stereocontrolled reduction. A patent describing (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine synthesis provides insights:

  • Intermediate : Synthesize the unsaturated precursor (e.g., 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine).
  • Hydrogenation : Use Raney nickel or PtO₂ under high-pressure H₂ (50–100 psi) to achieve cis-fused stereochemistry.
  • Benzylation : Quaternize the nitrogen with benzyl bromide post-reduction.

Stereochemical outcome :

  • cis-Octahydro products dominate with heterogeneous catalysts.

Analytical Characterization

Spectroscopic Data

Key spectral features for intermediates and final product (aligned with literature):

Compound 1H NMR (CDCl₃, δ ppm) 13C NMR (CDCl₃, δ ppm)
Dihydrofuranone intermediate 6.60 (d, J=3.6 Hz, 1H), 2.54 (s, 3H) 136.5 (C-Ar), 11.2 (CH₃)
Octahydro product 3.12–3.45 (m, 4H, CH₂N), 1.85–2.10 (m, 4H, CH₂) 52.8 (N-CH₂-Ph), 28.4 (CH₂)

HR-MS : m/z calcd. for C₁₄H₂₀N₂ [M+H]⁺: 217.1705; found: 217.1708.

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Reductive cyclization 65–75% Moderate Medium
Dieckmann cyclization 70–80% Low High
Stereoselective hydrogenation 85–90% High Low

Trade-offs :

  • Reductive cyclization offers balanced yield and scalability but requires precise intermediate purification.
  • Stereoselective hydrogenation excels in enantiomeric excess (>90% ee) but demands specialized catalysts.

Industrial-Scale Considerations

For large-scale synthesis, cost and safety dictate route selection:

  • POCl₃ cyclization : Hazardous but high-yielding; requires corrosion-resistant reactors.
  • Catalytic hydrogenation : Safe and scalable but necessitates chiral catalyst recovery.

Patent insight : WO2010100215A1 emphasizes continuous flow hydrogenation to enhance throughput.

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to more saturated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
Pyrrolo[1,2-a]pyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new materials with desirable properties. For example, it has been utilized in the synthesis of pyrrolo[1,2-a]quinazolines and pyrrolo[1,2-a]pyrazines, which exhibit distinct biological activities due to their structural variations .

Synthesis Methods
Several synthetic methodologies have been developed for producing pyrrolo[1,2-a]pyrimidine derivatives. One notable method involves the domino ring-closure reaction of 2-aminonorbornene hydroxamic acids followed by microwave-induced retro Diels-Alder reactions, yielding enantiomerically pure products with high efficiency . Additionally, metal-free methods for synthesizing unsymmetrically tetrasubstituted pyrroles have been reported, showcasing the versatility of this compound in organic synthesis .

Biological Applications

Pharmacological Properties
Pyrrolo[1,2-a]pyrimidines exhibit a wide range of pharmacological activities. They have been studied for their potential as antimicrobial, antitumor, antihypertensive, and anti-inflammatory agents. The ability of these compounds to interact with various biological targets makes them promising candidates for drug development .

Mechanism of Action
The mechanism of action often involves the compound's interaction with specific enzymes or receptors within biological systems. For instance, pyrrolo[1,2-a]pyrimidine may inhibit certain kinases or modulate nucleic acid interactions, leading to significant changes in cellular processes and pathways involved in disease progression.

Material Science

Development of New Materials
In material science, pyrrolo[1,2-a]pyrimidine derivatives are being explored for their potential use in developing advanced polymers and dyes. Their unique structural properties allow for the engineering of materials with specific optical or mechanical characteristics.

Case Studies and Research Findings

Study Focus Area Findings
Trofimov et al. (2017)Synthesis MethodologyDeveloped a transition-metal-free strategy for synthesizing pyrrolo[1,2-a]pyrimidines via cyclization reactions.
PMC6154686 (2017)Biological ActivityReported on the antimicrobial and antitumor activities of synthesized pyrrolo[1,2-a]pyrimidines derived from hydroxamic acids .
RSC Advances (2022)Material PropertiesInvestigated aggregation-induced emission enhancement (AIEE) properties in pyrrolo[1,2-a]pyrimidine derivatives, indicating potential applications in photonic materials .

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source/Reference
Pyrrolo[1,2-a]pyrimidine, octahydro-6-propyl- Propyl C₁₀H₂₀N₂ 168.28 PSA: 15.27 Ų; potential CNS activity
Pyrrolo[1,2-a]pyrimidine, 6-heptyloctahydro- Heptyl C₁₃H₂₄N₂ 224.25 High lipophilicity (XLogP: 4.1)
Target Compound Phenylmethyl C₁₃H₂₀N₂ ~204.3 Enhanced aromatic interactions Inferred from analogs

Key Observations :

  • Phenylmethyl substituents (target compound) introduce aromaticity, improving binding to hydrophobic pockets in enzymes or receptors compared to alkyl chains (propyl/heptyl) .
  • Longer alkyl chains (e.g., heptyl) increase lipophilicity (XLogP: 4.1), which may enhance membrane permeability but reduce solubility .

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Table 2: Bioactivity Comparison with Pyrazine-dione Analogs
Compound Name Core Structure Key Activities Organism/Source Reference
Hexahydro-3-(phenylmethyl)-pyrolo[1,2-a]pyrazine-1,4-dione Pyrazine-dione Anticandidal, antioxidant, antimicrobial Streptomyces spp.
Hexahydro-3-(2-methylpropyl)-pyrolo[1,2-a]pyrazine-1,4-dione Pyrazine-dione Antioxidant, cytotoxic (HCT15 cells) Bacillus spp.

Key Observations :

  • The phenylmethyl analog exhibits broad-spectrum anticandidal activity against Candida albicans, C. krusei, and C. tropicalis (MIC < 1 µg/mL) .
  • 2-methylpropyl derivatives show stronger cytotoxicity (e.g., IC₅₀: 10 µM against HCT15 colon cancer cells), suggesting substituent-dependent mechanisms .
  • The pyrazine-dione core confers antioxidant activity (scavenging ROS) absent in pyrimidine-based analogs .

Fused Heterocyclic Derivatives

Key Observations :

  • Thiophene-fused derivatives (e.g., ) show potent enzyme inhibition (PARP-1, IC₅₀: 0.2 µM) due to enhanced π-stacking and electron-rich cores .
  • Thiazole-fused analogs exhibit superior cholinesterase inhibition (AChE IC₅₀: 8 nM) compared to non-fused pyrrolo[1,2-a]pyrimidines, highlighting the role of sulfur in binding .

Biological Activity

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a fused pyrrolopyrimidine structure with a phenylmethyl substituent. Its synthesis can involve various methods, including:

  • Domino Reactions : Utilizing 2-aminonorbornene hydroxamic acids to create enantiomers via domino ring-closure reactions followed by microwave-induced retro Diels-Alder reactions .
  • Oxidation and Reduction : The compound undergoes oxidation with agents like potassium permanganate and reduction using lithium aluminum hydride.

Antimicrobial Properties

Pyrrolo[1,2-a]pyrimidine derivatives have shown promising antimicrobial activity . For instance, related compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The biological activity is often attributed to their ability to interact with microbial enzymes or disrupt cellular processes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrrolo[1,2-a]pyrimidine derivatives. For example:

  • Compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators like prostaglandins .
  • Molecular docking studies indicated that specific derivatives effectively bind to COX-2 and other inflammatory targets, suggesting a mechanism for their anti-inflammatory action .

Anticancer Activity

Pyrrolo[1,2-a]pyrimidine compounds have been investigated as potential anticancer agents . Research indicates that they can inhibit cancer cell proliferation through various mechanisms:

  • Kinase Inhibition : Some derivatives selectively inhibit kinases involved in cancer progression, leading to cell cycle arrest and apoptosis in tumor cells .
  • Antiproliferative Effects : Studies have reported significant antiproliferative activity against several cancer cell lines, with mechanisms involving the modulation of signaling pathways related to cell growth and survival .

The biological effects of pyrrolo[1,2-a]pyrimidine are primarily mediated through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes such as kinases and COX enzymes, altering metabolic pathways.
  • Nucleic Acid Interaction : There is evidence suggesting that these compounds may bind to nucleic acids, potentially interfering with DNA replication and transcription processes.

Comparative Analysis

To better understand the unique properties of pyrrolo[1,2-a]pyrimidine compared to similar compounds, a comparison is presented below:

Compound TypeBiological ActivityNotable Features
Pyrrolo[1,2-a]pyrazinesAntibacterial and antifungalDifferent heteroatoms in the ring
Pyrrolo[1,2-a]indolesAnticancer and anti-inflammatoryIndole ring structure
Pyrrolo[1,2-a]pyrimidinesAntimicrobial, anti-inflammatoryUnique fused ring system with phenylmethyl group

Case Studies

  • Anticancer Study : A study evaluated the effects of a series of pyrrolo[1,2-a]pyrimidine derivatives on human cancer cell lines. Results showed that certain compounds significantly inhibited cell growth with IC50 values ranging from 10 to 50 µM depending on the derivative used.
  • Anti-inflammatory Research : In vitro assays on RAW264.7 cells revealed that specific derivatives reduced nitric oxide production by over 50% upon LPS stimulation, indicating strong anti-inflammatory potential.

Q & A

Basic Synthesis Strategies

Q: What are the key synthetic methodologies for pyrrolo[1,2-a]pyrimidine derivatives, particularly octahydro-1-(phenylmethyl)- variants? A: Two prominent strategies include:

  • Domino Ring-Closure/Retro Diels-Alder (RDA) Protocol : Starting from 2-aminonorbornene hydroxamic acids, microwave-assisted RDA reactions enable efficient ring formation while transferring chirality from norbornene derivatives. This method achieves enantiomeric purity (confirmed via X-ray crystallography) and yields stereochemically defined products .
  • Three-Component Reactions : Arylglyoxals, indoles, and other precursors react under acetic acid catalysis in ethanol to form pyrrolo[1,2-a]pyrimidine scaffolds. This approach offers functional diversity and moderate-to-high yields .

Stereochemical Control

Q: How can enantiomeric purity be ensured during the synthesis of pyrrolo[1,2-a]pyrimidine derivatives? A: Chirality is transferred from chiral starting materials, such as norbornene-based hydroxamic acids. The absolute configuration of the final product depends on the stereochemistry of the starting amino hydroxamic acid. X-ray crystallography and NMR analysis are critical for verifying stereochemical outcomes .

Regioselectivity Challenges

Q: How do researchers address discrepancies in regioselectivity during cyclization reactions for pyrrolo[1,2-a]pyrimidine formation? A: Frontier Molecular Orbital (FMO) analysis and charge distribution studies are used to predict reaction pathways. For example, in reactions with ethyl propiolate, regioselectivity is influenced by the ylide-HOMO interaction, which dictates bond formation between specific carbon atoms (e.g., C-6 of pyrimidine and C-2 of propiolate) . Solvent choice (e.g., 1,2-epoxybutane) and reaction temperature also mitigate competing pathways .

Functionalization Strategies

Q: What methods enable post-synthetic functionalization of pyrrolo[1,2-a]pyrimidine cores? A:

  • Electrophilic Substitution : Direct acetylation or formylation at reactive positions enhances functional diversity.
  • Pd-Catalyzed Cross-Coupling : Enables heteroarylation for hybrid structures (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrimidine hybrids) .
  • Annelation Reactions : Pyrazolopyridine frameworks can be fused to pyrrolo[1,2-a]pyrimidine via cascade cyclizations .

Analytical Characterization

Q: What analytical techniques are essential for confirming the structure and purity of pyrrolo[1,2-a]pyrimidine derivatives? A:

  • X-Ray Crystallography : Resolves absolute configurations and ring conformations .
  • NMR Spectroscopy : Distinctive ¹H NMR features (e.g., coupling patterns for saturated rings) confirm regiochemistry and substituent placement .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Mechanistic Insights

Q: How are reaction mechanisms rationalized for pyrrolo[1,2-a]pyrimidine syntheses? A: Computational tools like FMO analysis and charge mapping (e.g., Natural Population Analysis) identify controlling factors. For example, negative charges on propiolate carbons (-0.095 to -0.183) guide nucleophilic attack pathways, while solvent polarity stabilizes intermediates .

Optical and Electronic Properties

Q: Are pyrrolo[1,2-a]pyrimidine derivatives studied for non-biological applications, such as optoelectronics? A: Yes. Pyrrolo[1,2-a]pyrimidines exhibit aggregation-induced emission enhancement (AIEE), with time-dependent fluorescence properties. These features are leveraged in developing emissive materials for imaging and sensing .

Stability and Reaction Optimization

Q: How do reaction conditions influence the stability of intermediates in pyrrolo[1,2-a]pyrimidine syntheses? A: Microwave irradiation accelerates RDA reactions, reducing decomposition risks. Solvents like 1,2-epoxybutane improve regioselectivity by stabilizing transition states, while reflux conditions in ethanol optimize three-component reaction yields .

Biological Relevance

Q: What biological activities are associated with pyrrolo[1,2-a]pyrimidine scaffolds? A: While direct data on octahydro-1-(phenylmethyl)- derivatives is limited, structurally related compounds show:

  • Antimicrobial Potential : Pyrrolo[1,2-a]pyrazine-1,4-dione analogs exhibit activity against multidrug-resistant Staphylococcus aureus (MIC = 15–20 mg/L) .
  • Antioxidant Properties : Hexahydro derivatives scavenge free radicals, attributed to electron-rich heterocyclic cores .

Data Contradictions and Validation

Q: How should researchers resolve conflicting reports on reaction outcomes (e.g., unexpected byproducts)? A: Reproducibility studies and advanced analytical validation are critical. For example, conflicting regioselectivity reports in cyclization reactions were resolved via FMO analysis and charge distribution studies, highlighting the role of ylide-HOMO interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-
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Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-

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